2-Hydrazino-6,7-dichloroquinoxaline

Description

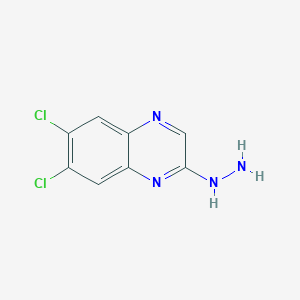

2-Hydrazino-6,7-dichloroquinoxaline is a quinoxaline derivative characterized by a hydrazino (-NH-NH₂) substituent at the 2-position and chlorine atoms at the 6- and 7-positions. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms in the ring system, known for their diverse pharmacological activities, including anticancer, antimicrobial, and radiosensitizing properties . The dichloro substitution at the 6,7-positions is a common structural motif in bioactive quinoxalines, contributing to enhanced electron-withdrawing effects and improved interaction with biological targets .

Properties

CAS No. |

143007-16-3 |

|---|---|

Molecular Formula |

C8H6Cl2N4 |

Molecular Weight |

229.06 g/mol |

IUPAC Name |

(6,7-dichloroquinoxalin-2-yl)hydrazine |

InChI |

InChI=1S/C8H6Cl2N4/c9-4-1-6-7(2-5(4)10)13-8(14-11)3-12-6/h1-3H,11H2,(H,13,14) |

InChI Key |

NEVMFFRQKUYZLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Differences

The following table summarizes key structural and mechanistic differences between 2-Hydrazino-6,7-dichloroquinoxaline and related compounds:

Mechanistic Insights

- DCQ : The 1,4-dioxide moiety enables redox cycling, generating ROS (e.g., hydroxyl radicals) under aerobic conditions. This induces DSBs and delays DNA repair via inhibition of DNA-PK and ATM pathways . The benzoyl and phenyl groups enhance lipophilicity, improving cellular uptake.

- Q-85 HCl : The 1,4-dioxide group similarly drives ROS production but is particularly effective in hypoxic environments, making it relevant for solid tumors .

- This compound: The absence of the 1,4-dioxide group suggests a non-ROS-dependent mechanism. The hydrazino group may facilitate direct DNA adduct formation or topoisomerase inhibition, akin to hydrazine-containing chemotherapeutics like procarbazine .

Pharmacokinetic Considerations

- DCQ : The 1,4-dioxide and aromatic substituents enhance stability and tissue penetration, but may increase off-target ROS effects.

- This compound: The hydrazino group’s reactivity may reduce plasma stability, limiting bioavailability. Chlorine atoms improve lipophilicity but could elevate hepatotoxicity risks .

Preparation Methods

Cyclization of 4,5-Dichloro-1,2-phenylenediamine

The synthesis begins with 4,5-dichloro-1,2-phenylenediamine, which undergoes cyclization with glyoxylic acid in ethanol under reflux conditions. This reaction produces 6,7-dichloroquinoxalin-2-one as an intermediate. The stoichiometric ratio of glyoxylic acid to the diamine is critical, with a 1:1 molar ratio ensuring minimal byproducts.

Reaction Equation:

Chlorination with Phosphorus Oxychloride

The intermediate 6,7-dichloroquinoxalin-2-one is treated with phosphorus oxychloride (POCl₃) at reflux (100°C) to replace the hydroxyl group at the 2-position with chlorine, yielding 2,6,7-trichloroquinoxaline. Excess POCl₃ (4–5 equivalents) drives the reaction to completion, and the product is isolated by precipitation in ice-water.

Reaction Conditions:

-

Temperature: 100°C

-

Reagent: POCl₃ (4–5 equivalents)

-

Duration: 3 hours

Hydrazine Substitution

Anhydrous hydrazine is introduced to 2,6,7-trichloroquinoxaline in ethanol under nitrogen atmosphere. The reaction replaces the chlorine at the 2-position with a hydrazino group, forming this compound. Recrystallization from 95% ethanol enhances purity, with yields reaching ~70%.

Critical Parameters:

-

Solvent: Anhydrous ethanol

-

Temperature: Reflux (78°C)

-

Hydrazine stoichiometry: 1.2 equivalents

Reaction Optimization and Yield Analysis

Laboratory-Scale Synthesis

The table below summarizes optimized conditions and yields for each step:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Glyoxylic acid, EtOH | Reflux, 3 hours | 85–90 |

| Chlorination | POCl₃ | 100°C, 3 hours | 75–80 |

| Hydrazine substitution | Anhydrous hydrazine, EtOH | Reflux, 1 hour | 65–70 |

Key Challenges and Solutions

-

Purity of intermediates : Residual POCl₃ in 2,6,7-trichloroquinoxaline can lead to side reactions. Ice-water quenching and filtration mitigate this.

-

Hydrazine handling : Anhydrous conditions and nitrogen purging prevent oxidation of hydrazine to nitrogen gas, which reduces yields.

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Considerations

-

Safety protocols : POCl₃ and hydrazine require closed-system processing and scrubbers to neutralize acidic vapors.

-

Continuous flow reactors : These reduce reaction times for chlorination and improve heat management.

Comparative Analysis of Synthetic Methods

Alternative Chlorinating Agents

While POCl₃ is standard, thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) have been explored. POCl₃ offers superior selectivity for the 2-position, minimizing polychlorinated byproducts.

Solvent Systems

Ethanol is preferred for its ability to dissolve both intermediates and hydrazine. Substituting with methanol reduces yields by 15% due to poorer solubility of the hydrazino product.

Applications and Derivative Synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazino-6,7-dichloroquinoxaline, and how can reaction conditions be optimized?

- Methodological Answer :

- Stepwise Synthesis : Begin with 6,7-dichloroquinoxaline as the precursor. Introduce the hydrazino group via nucleophilic substitution using hydrazine hydrate under reflux in ethanol or methanol. Monitor reaction progress with thin-layer chromatography (TLC) .

- Key Parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios (1:1.2 for quinoxaline:hydrazine). Catalysts like acetic acid may improve yield .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 4.1 ppm for -NH), C NMR (resonances for dichloro-substituted carbons at ~140 ppm), and FT-IR (N-H stretch at 3300–3400 cm) .

- Mass Spectrometry : HRMS (expected [M+H] for CHClN: 256.0).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the hydrazino substituent influence the compound’s reactivity and biological activity compared to other quinoxaline derivatives?

- Methodological Answer :

- Chemical Reactivity : The hydrazino group (-NH-NH) enhances nucleophilicity, enabling conjugation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. This can be leveraged to synthesize Schiff base derivatives for metal coordination studies .

- Biological Implications : Unlike 6,7-dichloroquinoxaline 1,4-dioxides (e.g., DCQ), the hydrazino group may reduce hypoxic selectivity but increase DNA intercalation potential. Compare cytotoxicity in HCT116 colon cancer cells using MTT assays under normoxia vs. hypoxia .

Q. What experimental designs are effective for evaluating this compound as a radiosensitizer?

- Methodological Answer :

- Clonogenic Assays : Irradiate EMT-6 mammary carcinoma cells (2–8 Gy) with/without the compound (IC dose). Calculate sensitization enhancement ratio (SER) .

- DNA Damage Markers : Quantify γ-H2AX foci (immunofluorescence) and Comet assays to measure double-strand breaks. Compare results with DCQ, which showed SER = 1.8 under hypoxia .

- Hypoxia Mimicry : Use cobalt chloride (CoCl) to simulate hypoxia. Assess ROS generation via DCFH-DA fluorescence .

Q. How can contradictions in biological activity data (e.g., variable efficacy across cell lines) be resolved?

- Methodological Answer :

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes (e.g., p53, Bax/Bcl-2). Cross-validate with proteomics (Western blot for apoptosis markers like caspase-3) .

- Oxygen Dependency : Replicate experiments in controlled oxygen environments (e.g., hypoxia chambers). DCQ exhibited SER = 2.1 in hypoxic HCT116 cells vs. 1.3 under normoxia, suggesting oxygen-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.